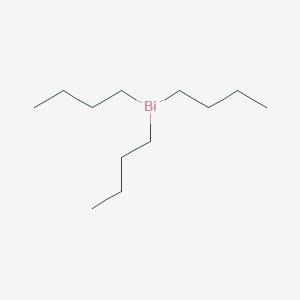

TRIBUTYLBISMUTHINE

Description

Overview of Organobismuth Chemistry in Contemporary Research

Organobismuth chemistry, a field centered on compounds containing a carbon-bismuth bond, has garnered significant interest in modern research. wikipedia.org Bismuth's low cost, low toxicity, and unique electronic properties make its organometallic derivatives attractive for various applications. mdpi.com Contemporary research explores the diverse reactivity of organobismuth compounds, which can exist in multiple oxidation states, primarily Bi(III) and Bi(V). wikipedia.orgworktribe.com This versatility allows them to act as reagents and catalysts in a wide array of chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The development of novel organobismuth compounds with enhanced stability and reactivity continues to expand the scope of their utility in organic synthesis and materials science. mdpi.com

Significance of Trivalent Organobismuth Compounds in Synthetic Methodology

Trivalent organobismuth compounds, or organobismuthines, are particularly noteworthy in synthetic methodology. thieme-connect.com These compounds, characterized by a bismuth atom in the +3 oxidation state, serve as effective transfer agents for organic groups. nih.gov Due to the presence of a lone pair of electrons, trivalent organobismuthines can function as Lewis bases. thieme-connect.comthieme-connect.com Their reactivity is often harnessed in cross-coupling reactions, where they can deliver aryl, alkyl, or vinyl groups to various substrates. mdpi.com The relatively weak carbon-bismuth bond facilitates these transfer reactions, making them valuable alternatives to other organometallic reagents. mdpi.com

Research Landscape of Tributylbismuthine: A Focused Perspective

Within the class of trivalent organobismuth compounds, this compound [Bi(C₄H₉)₃] has emerged as a compound of specific interest. While triarylbismuthines have been more extensively studied, the chemistry of trialkylbismuthines like this compound offers distinct reactivity profiles. Research on this compound has focused on its synthesis, structural characterization, and its application as a catalyst and reagent in organic synthesis. Its utility in mediating specific reactions, such as the formation of homoallylic alcohols, highlights its specialized role in synthetic chemistry. researchgate.net The study of this compound contributes to a deeper understanding of the structure-activity relationships within the broader family of organobismuth compounds.

Properties

CAS No. |

3692-81-7 |

|---|---|

Molecular Formula |

C12H27Bi |

Molecular Weight |

380.32 g/mol |

IUPAC Name |

tributylbismuthane |

InChI |

InChI=1S/3C4H9.Bi/c3*1-3-4-2;/h3*1,3-4H2,2H3; |

InChI Key |

MTWZZHCSSCNQBI-UHFFFAOYSA-N |

SMILES |

CCCC[Bi](CCCC)CCCC |

Canonical SMILES |

CCCC[Bi](CCCC)CCCC |

Pictograms |

Flammable |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of Tributylbismuthine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for determining the structure of tributylbismuthine in solution. Both one-dimensional and multi-dimensional NMR techniques are employed to map out the connectivity and spatial arrangement of atoms within the molecule.

¹H and ¹³C NMR Investigations of this compound

Proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the butyl chains of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the different protons in the butyl groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. rsc.orgsigmaaldrich.com A typical spectrum would show a triplet for the terminal methyl (CH₃) protons, and multiplets for the methylene (B1212753) (CH₂) protons, reflecting the spin-spin coupling between adjacent non-equivalent protons. rsc.orgacs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. oregonstate.edu In the proton-decoupled ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom in the butyl chain. rsc.org The chemical shifts in ¹³C NMR have a much broader range than in ¹H NMR, which often allows for the clear resolution of all carbon signals, including quaternary carbons which lack directly attached protons. oregonstate.edu

| ¹H NMR Data (Typical) | ¹³C NMR Data (Typical) |

| Assignment | Chemical Shift (ppm) |

| α-CH₂ | ~1.5 |

| β-CH₂ | ~1.8 |

| γ-CH₂ | ~1.4 |

| δ-CH₃ | ~0.9 |

| Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC) for Complex Derivatives

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are invaluable for unambiguous signal assignment. rsc.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons, typically over two to three bonds. princeton.eduemerypharma.com In the COSY spectrum of a this compound derivative, cross-peaks would appear between the signals of adjacent methylene groups in the butyl chains, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. researchgate.netcolumbia.eduepfl.ch An HSQC spectrum is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals. emerypharma.com Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. columbia.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. photothermal.com The IR spectrum of this compound is dominated by the vibrational modes of the butyl groups. Key absorptions include C-H stretching vibrations typically found in the 2800-3000 cm⁻¹ region and C-H bending vibrations at lower frequencies. The Bi-C stretching vibrations are expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of light, where a change in the polarizability of the molecule during a vibration gives rise to a Raman signal. photothermal.com Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavier atoms. Therefore, the Bi-C symmetric stretching mode in this compound is often more readily observed in the Raman spectrum compared to the IR spectrum.

The analysis of both IR and Raman spectra can provide a more complete picture of the vibrational properties of this compound, as some vibrations may be active in one technique but not the other. americanpharmaceuticalreview.comspectroscopyonline.com

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. slideshare.net

Upon ionization in the mass spectrometer, this compound forms a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. However, the molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. slideshare.netlibretexts.org

The fragmentation of this compound typically involves the cleavage of the bismuth-carbon bonds and the carbon-carbon bonds within the butyl chains. youtube.com Common fragmentation pathways include:

Loss of a butyl radical (•C₄H₉) to form the [Bi(C₄H₉)₂]⁺ ion.

Successive loss of butyl groups.

Cleavage within the butyl chains, leading to a series of peaks separated by 14 mass units (CH₂ groups). libretexts.org

The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a unique fingerprint for this compound and can be used for its identification. researchgate.netmdpi.com

Chemometric Approaches in Spectroscopic Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data, such as spectroscopic profiles. felixinstruments.comnih.gov

In the context of this compound and related organobismuth compounds, chemometric techniques can be applied to:

Analyze complex spectral data: When dealing with mixtures or a series of related compounds, chemometrics can help to deconvolve overlapping spectral features. researchgate.net

Develop predictive models: By correlating spectroscopic data with specific properties (e.g., concentration, purity), quantitative models can be built using methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. osti.govpnnl.gov For example, PCA can be used to differentiate between genuine and counterfeit pharmaceutical products based on their spectroscopic signatures. nih.gov

Enhance data interpretation: Chemometric tools can help in identifying patterns and correlations within large datasets that may not be apparent from simple visual inspection. routledge.com This is particularly useful in quality control and process monitoring applications where spectroscopic techniques are employed. nih.gov

Reaction Mechanisms and Reactivity of Tributylbismuthine in Organic Transformations

Fundamental Reaction Pathways of Triorganobismuth(III) Compounds

Triorganobismuth(III) compounds, including tributylbismuthine, exhibit diverse reactivity, participating in reactions as either nucleophiles or electrophiles. researchgate.net Their utility in organic synthesis stems from the low toxicity and cost of bismuth. researchgate.net The reactivity of these compounds is largely dictated by the nature of the ligands attached to the bismuth center. researchgate.net Triarylbismuth derivatives, for instance, are effective in arylation reactions, including C-, N-, and O-arylation. researchgate.net The general reactivity of organobismuth(III) compounds involves the cleavage of the carbon-bismuth bond. researchgate.net

Mechanism-Driven Investigations of this compound Reactivity

The mechanisms through which this compound participates in organic transformations are multifaceted and are the subject of ongoing research. These investigations are crucial for optimizing reaction conditions and expanding the synthetic utility of this reagent.

Carbon-Carbon (C-C) Bond Formation Reactions

This compound has been shown to mediate the formation of carbon-carbon bonds. A notable example is its use in the reaction of allyl bromide with carbonyl compounds to produce homoallylic alcohols and their corresponding allylic ethers. researchgate.net The mechanism of these reactions often involves the generation of a nucleophilic species that subsequently attacks an electrophilic carbon. In the context of C-C bond formation, this compound can facilitate the generation of a carbon-based nucleophile that attacks a carbonyl carbon or another electrophilic center. thesciencehive.co.ukyoutube.com

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and various strategies have been developed to achieve this transformation. dtu.dkmdpi.com These methods often rely on the reaction between a nucleophilic carbon species and an electrophilic one. thesciencehive.co.ukyoutube.com

Table 1: Examples of this compound-Mediated C-C Bond Forming Reactions

| Reactants | Product | Reaction Type |

| Allyl bromide, Aldehyde/Ketone | Homoallylic alcohol/Allylic ether | Allylation |

Carbon-Nitrogen (C-N) Bond Formation Reactions

The construction of carbon-nitrogen bonds is of significant importance in the synthesis of a wide array of nitrogen-containing compounds, which are prevalent in natural products and pharmaceuticals. tcichemicals.comnih.gov While the direct involvement of this compound in C-N bond formation is a specialized area of research, the broader class of organobismuth compounds has been explored for such transformations. researchgate.net The mechanisms for these reactions can vary, often involving cross-coupling processes. libretexts.org

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N bond-forming reaction, though it doesn't directly involve this compound. uwindsor.ca Research into the use of main group organometallics for C-N bond formation continues to be an active area.

Carbon-Oxygen (C-O) Bond Formation Reactions

The formation of carbon-oxygen bonds is a fundamental transformation in organic chemistry, leading to the synthesis of ethers, esters, and alcohols. libretexts.org this compound has been implicated in reactions that form C-O bonds. For example, in the allylation of carbonyl compounds, alongside the primary C-C bond formation, the formation of allylic ethers represents a C-O bond-forming event. researchgate.net The mechanism likely involves the reaction of an alcohol intermediate with an activated allyl species.

Oxidative Transformations Mediated by this compound

While this compound itself is a Bi(III) compound, it can participate in transformations that result in the oxidation of a substrate. In some reactions, the bismuth center can be oxidized to Bi(V) as part of the catalytic cycle or stoichiometric process, facilitating the oxidation of another species. However, specific examples of this compound acting as the primary oxidant are not extensively documented in the provided context. The broader field of organobismuth chemistry includes pentavalent organobismuth reagents which are known oxidants. researchgate.net

Exploration of Organobismuth(V) Intermediates in this compound Reactions

The chemistry of organobismuth compounds is characterized by the accessibility of two primary oxidation states: Bi(III) and Bi(V). While this compound is a trivalent organobismuth compound, its participation in certain organic transformations hinges on its ability to be oxidized to a pentavalent, or Bi(V), intermediate. These high-valent species are potent oxidizing agents and play a crucial, albeit often transient, role in various reactions. wikipedia.org The exploration of these organobismuth(V) intermediates is key to understanding the full scope of this compound's reactivity.

The Bi(III)/Bi(V) redox couple is known to be strongly oxidizing, making the conversion of a triorganobismuth(III) compound to a Bi(V) species a thermodynamically significant step. mit.edu This oxidation is typically achieved by treating the Bi(III) compound with a suitable oxidizing agent. For triorganobismuthines (R₃Bi), common oxidants include halogens like chlorine (Cl₂) and bromine (Br₂), or other reagents such as sulfuryl chloride (SO₂Cl₂). wikipedia.orglibretexts.org This reaction leads to the formation of pentacoordinate organobismuth(V) dihalides of the general formula R₃BiX₂. A well-documented example involving a trialkylbismuthine is the reaction of trimethylbismuth (B1197961) with sulfuryl chloride, which yields trimethylbismuth dichloride. wikipedia.org

Reaction of Trimethylbismuth with Sulfuryl Chloride: Me₃Bi + SO₂Cl₂ → Me₃BiCl₂ + SO₂

By analogy, this compound is expected to react similarly with halogens or other oxidizing agents to form the corresponding tributylbismuth(V) dihalide, Bu₃BiX₂. These pentavalent intermediates are the active species in many bismuth-mediated oxidation reactions.

Organobismuth(V) reagents are recognized for their utility in a range of oxidative transformations in organic synthesis. wikipedia.org Their reactivity is harnessed in processes such as the dehydrogenation of alcohols to carbonyl compounds and the oxidative cleavage of glycols. wikipedia.org Seminal work in this area by Barton and Motherwell demonstrated that triphenylbismuth (B1683265) could catalytically facilitate the oxidative cleavage of 1,2-diols using a stoichiometric oxidant like N-bromosuccinimide (NBS). nih.gov The proposed mechanism involves the in-situ oxidation of the Bi(III) catalyst to a Bi(V) intermediate, which then effects the C-C bond cleavage before being reduced back to its trivalent state, thus completing the catalytic cycle. nih.gov

The general scheme for such a catalytic process is as follows:

Oxidation: Bu₃Bi (Bi(III)) + Oxidant → Bu₃Bi(V)X₂ (Intermediate)

Substrate Oxidation: Bu₃Bi(V)X₂ + Substrate → Oxidized Substrate + Bu₃Bi (Bi(III))

The table below summarizes representative oxidative transformations where organobismuth(V) intermediates, formed from their Bi(III) precursors, act as the key oxidizing species. While these examples predominantly feature triarylbismuthines due to their greater stability and more extensive study, they establish the fundamental reactivity patterns expected for intermediates derived from this compound.

| Precursor (Bi(III)) | Oxidant | Proposed Bi(V) Intermediate Type | Substrate | Product |

| Triphenylbismuth | N-Bromosuccinimide (NBS) | Ph₃Bi(Br)OR | 1,2-Diols | Aldehydes/Ketones |

| Triphenylbismuth | tert-Butyl hydroperoxide (TBHP) | Ph₃Bi(OOR)₂ | α-Glycols | Aldehydes |

| Trimethylbismuth | Sulfuryl chloride | Me₃BiCl₂ | - | - |

| Triarylbismuthines | Chlorine (Cl₂) | Ar₃BiCl₂ | Alcohols | Aldehydes/Ketones |

This table illustrates the types of reactions mediated by Bi(V) intermediates. The specific reactivity and efficiency can vary based on the alkyl/aryl groups on bismuth and the reaction conditions.

The stability and reactivity of the organobismuth(V) intermediates are significantly influenced by the nature of the ligands attached to the bismuth center. In general, aliphatic organobismuth(III) compounds are more easily oxidized than their aryl counterparts but can also be less stable. wikipedia.org The transient nature of many Bi(V) intermediates makes their isolation and characterization challenging, often requiring in-situ spectroscopic analysis. chemguide.co.uk However, their formation is a cornerstone of the oxidative catalytic cycles involving organobismuth reagents, enabling transformations that would not proceed with the Bi(III) species alone. nih.gov

Theoretical and Computational Studies on Tributylbismuthine

Quantum Chemical Analysis of Structure and Bonding in Tributylbismuthine

Quantum chemical calculations are instrumental in elucidating the detailed geometric and electronic structure of molecules. uga.eduebsco.com For this compound, these methods can predict key structural parameters such as bond lengths and angles, providing a theoretical model that can be compared with experimental data where available. nist.govresearchgate.net

The geometry of a molecule is fundamentally dictated by the arrangement of its atoms and the interactions of their electrons, as described by quantum mechanics. ebsco.com In this compound, the central bismuth atom is bonded to three butyl groups. Quantum chemical methods can determine the optimized geometry by finding the minimum energy conformation. This involves calculating the forces on each atom and adjusting their positions until these forces are negligible.

Key structural parameters for this compound that can be determined through quantum chemical analysis include:

Bi-C bond lengths: These calculations provide the equilibrium distance between the bismuth and carbon atoms.

Dihedral angles: These describe the rotational orientation of the butyl groups relative to each other.

The bonding in this compound can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis. nih.govsmith.edu NBO analysis provides a picture of the localized bonds and lone pairs, offering insights into the hybridization of the bismuth and carbon atoms and the nature of the Bi-C bond. It can also quantify interactions such as hyperconjugation, which may influence the molecule's structure and reactivity. smith.edu The large size and high polarizability of the bismuth atom, along with relativistic effects, are unique properties that influence its bonding and are considered in advanced computational models.

Table 1: Predicted Structural Parameters of this compound from Quantum Chemical Calculations (Note: The following table is illustrative and represents the type of data that would be generated from a specific quantum chemical calculation. Actual values may vary depending on the level of theory and basis set used.)

| Parameter | Predicted Value |

| Bi-C Bond Length | ~2.25 Å |

| C-Bi-C Bond Angle | ~95° |

| Dihedral Angle (C-Bi-C-C) | Variable |

The topological analysis of the electron density, a method within quantum chemical topology, can also be applied to characterize the chemical bonds in this compound. researchgate.netskoltech.ru This approach analyzes the critical points in the electron density to define atoms and bonds, providing a rigorous framework for understanding chemical structure. researchgate.net

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. smu.edu For reactions involving this compound, these models can elucidate the structures of transition states and intermediates, and calculate the energy barriers associated with each step. rsc.org This information is crucial for understanding reaction kinetics and predicting how changes in reactants or conditions will affect the outcome.

The process of computationally modeling a reaction mechanism typically involves:

Identifying Reactants and Products: The starting materials and final products of the reaction are defined.

Locating Transition States: A search is performed for the saddle point on the potential energy surface that connects the reactants and products. This represents the highest energy point along the reaction coordinate.

Calculating Reaction Paths: The intrinsic reaction coordinate (IRC) is calculated to confirm that the transition state correctly connects the desired reactants and products. smu.edu

For example, in a reaction where this compound acts as a reagent, computational models could track the breaking of the Bi-C bond and the formation of new bonds with a substrate. These models can help to understand the role of the bismuth center, whether it acts as a nucleophile, electrophile, or part of a concerted process. In-depth theoretical studies have been shown to be crucial in understanding reaction mechanisms, such as the difluorocarbene generating step in certain organobismuth-catalyzed reactions.

The insights gained from these models can guide the design of new reactions and catalysts. By understanding the factors that control reactivity, chemists can develop more efficient and selective synthetic methods.

Predictive Simulations for Novel this compound Reactivity

Predictive simulations leverage computational methods to explore and forecast new chemical reactions and properties for this compound before they are attempted in the laboratory. cecam.org This approach can accelerate the discovery of new applications for this organobismuth compound.

These simulations can be used to:

Screen for New Reactions: By computationally testing the feasibility of reactions between this compound and a wide range of potential substrates, new synthetic transformations can be identified.

Design Novel Catalysts: If this compound is used as a ligand or precursor for a catalyst, simulations can be employed to modify its structure to enhance catalytic activity or selectivity.

Predict Properties of New Materials: For applications in materials science, simulations can predict the electronic, optical, or other physical properties of materials incorporating this compound.

The development of machine learning methods integrated with quantum chemistry is a rapidly advancing area that holds significant promise for predictive simulations. cecam.org These approaches can learn from existing chemical data to make rapid predictions for new systems, enabling high-throughput screening of potential reactions and materials.

Density Functional Theory (DFT) Applications in Organobismuth Chemistry

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that has proven to be particularly valuable for studying organometallic compounds, including those of bismuth. rsc.orgnih.gov DFT calculates the electronic structure of a molecule based on its electron density, which is a function of only three spatial coordinates. This makes it computationally more efficient than some other high-level quantum chemical methods, allowing for the study of larger and more complex systems. rsc.org

In the context of this compound and organobismuth chemistry, DFT is applied to:

Optimize Molecular Geometries: DFT is used to predict the equilibrium structures of molecules, including bond lengths and angles. nih.gov

Calculate Reaction Energetics: It can provide accurate estimates of reaction energies and activation barriers, helping to elucidate reaction mechanisms. rsc.org

Determine Electronic Properties: DFT calculations can yield information about the distribution of electrons in a molecule, such as molecular orbital energies (HOMO-LUMO gaps), which are important for understanding reactivity and spectroscopic properties. nih.gov

Simulate Spectroscopic Data: DFT can be used to predict vibrational frequencies (for IR and Raman spectroscopy) and NMR chemical shifts, aiding in the interpretation of experimental spectra.

The choice of the exchange-correlation functional is a critical aspect of DFT calculations, as it approximates the complex electron exchange and correlation effects. researchgate.net Various functionals are available, and the selection depends on the specific properties and system being studied. For heavy elements like bismuth, relativistic effects can be significant and may need to be incorporated into the DFT calculations for accurate results.

Table 2: Representative Applications of DFT in Organobismuth Chemistry

| Application | Information Obtained | Relevance |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Structural characterization |

| Frequency Calculation | Vibrational modes (IR/Raman spectra) | Spectroscopic analysis |

| Reaction Pathway Analysis | Transition state structures, activation energies | Mechanistic understanding |

| Electronic Structure Calculation | HOMO/LUMO energies, charge distribution | Reactivity prediction |

Molecular Dynamics Simulations for Understanding this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. uni-koeln.defrontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior and interactions at the atomic level. pharmaexcipients.comdovepress.com

For this compound, MD simulations can be employed to understand its interactions in various environments, such as in solution or at an interface. These simulations can reveal:

Solvation Structure: How solvent molecules arrange themselves around a this compound molecule.

Conformational Dynamics: The flexibility of the butyl chains and how they move and change shape over time.

Intermolecular Interactions: How this compound molecules interact with each other or with other molecules in a mixture. This can include van der Waals forces and other non-covalent interactions. skoltech.ru

Transport Properties: MD simulations can be used to calculate properties like diffusion coefficients. uni-koeln.de

In an MD simulation, the forces between atoms are typically described by a force field, which is a set of empirical potential energy functions. The accuracy of the simulation depends on the quality of the force field parameters for the molecules involved. For a less common molecule like this compound, the development of an accurate force field may be a necessary first step.

Alternatively, quantum mechanics/molecular mechanics (QM/MM) methods can be used. tsukuba.ac.jp In a QM/MM simulation, the chemically active part of the system (e.g., the this compound molecule) is treated with a more accurate but computationally expensive quantum mechanical method, while the surrounding environment (e.g., solvent) is treated with a more efficient classical force field. tsukuba.ac.jp This hybrid approach allows for the study of chemical reactions and other electronic phenomena in a complex environment.

Tributylbismuthine in Advanced Materials Science Research

Integration of Organobismuth Compounds in Functional Materials

Organobismuth compounds are increasingly being integrated into functional materials due to the unique properties of the bismuth atom. Bismuth's large atomic size results in high polarizability, and it possesses available coordination sites, leading to Lewis acidity. Furthermore, relativistic effects like spin-orbit coupling are prominent. A significant advantage of bismuth is its low toxicity and environmentally benign nature, which has spurred growing interest in bismuth chemistry. These characteristics make organobismuth compounds promising for a variety of applications, including optical and semiconductor materials.

The introduction of main-group elements such as bismuth into π-conjugated systems can alter the optical properties of these materials. This is achieved through orbital interactions between the element's orbitals and the π/π*-orbitals of the conjugated system, along with the heavy atom effect. researchgate.net As the heaviest stable element, bismuth induces a significant heavy atom effect, making organobismuth compounds particularly promising for applications as phosphorescent materials. researchgate.net

The structural diversity of organobismuth compounds, ranging from monomeric to polymeric supramolecular assemblies, combined with their Lewis acidic nature and eco-friendly characteristics, allows for extensive applications. scientiaricerca.com These applications include their use as catalysts and as precursors in advanced material science for superconductors and photorefractive systems. scientiaricerca.com

Tributylbismuthine as a Component in Precursor Chemistry for Bismuth-Based Materials

This compound serves as a crucial liquid precursor for the deposition of bismuth-containing thin films. For instance, it has been successfully utilized as a bismuth source in an atomic vapor deposition (AVD) system for creating strontium bismuth tantalate (SBT) thin films. tandfonline.com In this process, the thermal decomposition of this compound provides the bismuth component necessary for the formation of the desired SBT material. tandfonline.com The use of organometallic precursors like this compound is also central to metal-organic chemical vapor deposition (MOCVD), a technique for producing thin layers of bismuth-containing materials for advanced electronic manufacturing. ereztech.com

The choice of precursor is critical in techniques like atomic layer deposition (ALD), where volatile and reactive compounds are required. While research has explored various bismuth amides and thioamidates for ALD of oxide materials, organobismuth compounds like this compound offer an alternative route for processes where liquid delivery is advantageous. rsc.org The development of bismuth-based anode materials for batteries also relies on various synthesis methods, including the use of bismuth precursors in processes like hydrothermal synthesis and pyrolysis to create composites with enhanced electrochemical performance. mdpi.com

Exploration of this compound for Nanomaterials Synthesis and Catalysis

The synthesis of nanomaterials, which are materials with at least one dimension in the range of 1 to 100 nanometers, often employs organometallic precursors. rsc.orgresearchgate.net While specific examples detailing this compound's direct use in nanomaterial synthesis are not prevalent in the provided search results, the general principles of nanomaterial synthesis suggest its potential. Methods like hydrothermal/solvothermal synthesis are effective for creating nanomaterials with unique structures, and organobismuth precursors can be utilized in these bottom-up approaches. mdpi.comnih.gov

In the realm of catalysis, organobismuth compounds have demonstrated significant potential. nih.gov They can act as catalysts for a variety of organic reactions. mdpi.com The Lewis acidic nature of the bismuth center in these compounds is a key feature contributing to their catalytic activity. mdpi.com While the search results highlight the catalytic applications of organobismuth compounds in general, and specifically mention hypervalent organobismuth complexes and air-stable cationic organobismuth(III) compounds as effective catalysts, direct research on this compound as a catalyst is not explicitly detailed. mdpi.com However, the broader context of organobismuth catalysis suggests that this compound could be explored for such applications. Nanoscale catalysts, in particular, benefit from high specific surface area and surface energy, leading to enhanced catalytic activity, a field where bismuth-based nanomaterials could be impactful. rsc.org

Role in Thin-Film Deposition and Electronic Materials

This compound has a demonstrated role as a liquid bismuth precursor in the deposition of thin films for electronic materials. A key example is its use in the atomic vapor deposition (AVD) of strontium bismuth tantalate (SBT) thin films, which are of interest for ferroelectric non-volatile memories due to their low power dissipation and high-speed operation. tandfonline.com In a study, SBT films deposited using this compound and annealed at 750°C crystallized into the desired ferroelectric perovskite phase. tandfonline.com These films exhibited a remnant polarization of 3.5 μC/cm² and a coercive voltage of 3 V, along with good fatigue properties, indicating their suitability for memory applications. tandfonline.com

The deposition of thin films is a fundamental process in the fabrication of a wide range of electronic and optical devices. korvustech.comvacgen.com Techniques like physical vapor deposition (PVD) and chemical vapor deposition (CVD) are commonly used to create these films. korvustech.com Organometallic precursors, such as this compound and trimethylbismuth (B1197961), are essential in CVD and related techniques for the precise fabrication of bismuth-containing films on semiconductor surfaces. ereztech.com The properties of these thin films, which differ significantly from their bulk counterparts, are highly dependent on the deposition parameters and the real structure of the film, including grain size and defects. fraunhofer.de The use of this compound allows for the controlled introduction of bismuth into these films, enabling the tailoring of their electronic and optical properties for specific applications, such as transparent electrodes, thermal insulating coatings, and components for liquid crystal displays. korvustech.comfraunhofer.de

Advanced Materials Applications of Organobismuth(III) Compounds

Organobismuth(III) compounds, including trialkylbismuthines like this compound, are valuable in the field of advanced materials due to their unique properties. Their low toxicity and environmentally friendly nature make them attractive alternatives to other heavy metal compounds. chiappinichem.org The large atomic size of bismuth leads to high polarizability and the presence of relativistic effects, which can be harnessed in the design of novel materials.

A significant area of application for organobismuth(III) compounds is in the development of materials with tailored optical properties. By incorporating bismuth into π-conjugated systems, it is possible to create materials with enhanced phosphorescence, a desirable property for applications such as organic light-emitting diodes (OLEDs). researchgate.net The heavy atom effect induced by bismuth plays a crucial role in this phenomenon. researchgate.net

Furthermore, organobismuth(III) compounds serve as precursors for the synthesis of various bismuth-based materials, including superconductors and photorefractive materials. scientiaricerca.com Their utility extends to the fabrication of bismuth-based semiconductors, which are being explored for photocatalytic applications due to their layered structures and unique electronic properties. rsc.org The ability to synthesize bismuth-based nanomaterials with controlled size and shape opens up further possibilities in catalysis and energy storage. mdpi.comfrontiersin.org

Main Group Chemistry Context of Tributylbismuthine

Comparative Analysis of Bismuth within Group 15 Elements: Trends in Reactivity and Bonding

The chemical behavior of Group 15 elements, which include nitrogen, phosphorus, arsenic, antimony, and bismuth, exhibits distinct trends as one moves down the group. These trends in fundamental properties directly impact the reactivity and bonding characteristics of their compounds, including organometallic species like tributylbismuthine.

Periodic Trends in Group 15

| Property | Trend Down the Group | Reason |

| Atomic/Ionic Radii | Increases | Addition of new electron shells. byjus.comtestbook.com A significant increase is seen from N to P, with a smaller increase from As to Bi due to the filling of d and f orbitals in heavier elements. testbook.com |

| Electronegativity | Decreases | Increased atomic size and shielding effect. numberanalytics.com |

| Ionization Enthalpy | Decreases | Increased atomic size and shielding effect make it easier to remove valence electrons. byjus.com |

| Metallic Character | Increases | Due to decreasing ionization enthalpy and electronegativity, the elements transition from non-metals (N, P) to metalloids (As, Sb) and finally to a metal (Bi). testbook.comnumberanalytics.com |

The reactivity of Group 15 elements generally decreases down the group, with nitrogen being the most reactive and bismuth the least. numberanalytics.com For instance, phosphorus reacts readily with oxygen, while arsenic requires ignition to burn in pure oxygen, and antimony and bismuth only react when heated. libretexts.org However, the reactivity of specific compound classes, such as the trihalides, increases down the group. vaia.com This is attributed to the increasing metallic character and weaker central atom-halogen bonds for heavier elements like bismuth. vaia.com

A crucial aspect of Group 15 chemistry is the stability of oxidation states. While all elements exhibit +3 and +5 oxidation states, the stability of the +5 state diminishes down the group, whereas the +3 state becomes more stable. byjus.comlibretexts.org This phenomenon is known as the "inert pair effect," where the two s-electrons in the valence shell of heavier elements are more difficult to remove or involve in covalent bonding. numberanalytics.com Consequently, bismuth compounds predominantly exist in the +3 oxidation state, and bismuth rarely forms compounds in the -3 state. byjus.com Bismuth is also the only element in the group that behaves like a true metal by dissolving in nitric acid to form the hydrated Bi³⁺ cation. libretexts.org

Relativistic Effects in Organobismuth Chemistry and Their Influence on this compound Properties

For heavy elements like bismuth, relativistic effects—consequences of Einstein's theory of relativity on electronic structure—are not negligible and significantly influence their chemical and physical properties. nih.gov These effects arise from the high velocity of core electrons in heavy atoms, which leads to a contraction and stabilization of s and p orbitals and an expansion and destabilization of d and f orbitals.

The well-known "inert pair effect," which stabilizes the +3 oxidation state for bismuth, is a direct consequence of the relativistic contraction and stabilization of the 6s orbital. nih.gov This makes the 6s electrons less available for bonding, favoring the Bi(III) state over Bi(V). This effect is fundamental to the stability and typical reactivity of this compound, which is a Bi(III) compound.

Stabilization of Unusual Coordination Modes in this compound Derivatives

The chemistry of organobismuth compounds has expanded to include species with unusual coordination numbers and bonding environments. researchgate.net The stabilization of such derivatives is often achieved through the use of sterically demanding or chelating ligands. While this compound itself features a simple trigonal pyramidal geometry typical for R₃E compounds of Group 15, its derivatives can exhibit more complex structures.

Research has focused on synthesizing organobismuth(III) complexes with ligands that can enforce specific geometries or stabilize reactive intermediates. For example, N-heterocyclic iminato ligands have been successfully used to stabilize electron-poor main-group element species, including those with formerly unknown bonding modes. rsc.org These ligands are excellent for thermodynamically stabilizing electron-deficient centers due to the efficient delocalization of any cationic charge into the heterocyclic ring. rsc.org

Furthermore, the synthesis of air-stable cationic organobismuth(III) compounds has been achieved, such as [S(CH₂C₆H₄)₂Bi(OH₂)]⁺[ClO₄]⁻. mdpi.com In this complex, the bismuth center is coordinated to the sulfur atom of the dibenzyl sulfide (B99878) ligand and a water molecule, demonstrating a stable, higher coordination environment for an organobismuth cation in an aqueous medium. mdpi.com The development of such stabilizing ligand systems opens pathways for creating derivatives of this compound with unique coordination spheres and potentially novel catalytic activities. The exploration of mono- and diorganobismuth(III) derivatives with phosphorus-containing pendant arm ligands is another area of research aimed at creating new structures and functionalities. ubbcluj.ro

Activation of Inert Chemical Bonds by Main Group Bismuth Compounds

A significant frontier in main group chemistry is the use of these elements to activate historically inert chemical bonds, a role traditionally dominated by transition metals. nih.gov Bismuth compounds, in particular, are showing remarkable potential in this area. The reactivity stems from bismuth's unique electronic properties, including its ability to cycle between different oxidation states (e.g., Bi(I)/Bi(III), Bi(II)/Bi(III), and Bi(III)/Bi(V)) and the strong Lewis acidity of its cationic species. nih.govacs.orgresearchgate.net

Recent breakthroughs have shown that low-valent bismuth complexes can activate strong N-H and O-H bonds, including those in ammonia (B1221849) and water, under exceptionally mild conditions. nih.govchemrxiv.org This is achieved through a radical mechanism where a reactive Bi(II) species, generated from the homolysis of a weak Bi-O bond, coordinates to the substrate. acs.orgresearchgate.net This coordination weakens the X-H bond, facilitating its cleavage at room temperature within seconds. nih.govacs.org

The activation of Si-H bonds has also been demonstrated using highly Lewis-acidic bismuth cations. researchgate.net This emerging reactivity showcases the potential for organobismuth compounds, including derivatives of this compound, to function as catalysts in transformations involving the cleavage of strong, inert bonds. While this compound itself is not typically used for such activations, it serves as a precursor for more reactive organobismuth species that can participate in these novel catalytic cycles. The labile nature of the Bi-C bond can be exploited in the presence of oxidants to generate organobismuth(V) species, which have been used as oxidants themselves. acs.org

Future Directions in Main Group Organobismuth Research

The field of organobismuth chemistry is poised for significant growth, driven by bismuth's low toxicity, cost-effectiveness, and unique reactivity. mdpi.com Future research is likely to focus on several key areas, building upon recent discoveries.

One major direction is the continued development of bismuth-based redox catalysis. acs.orgresearchgate.net Expanding the scope of reactions catalyzed by Bi(I)/Bi(III) and Bi(III)/Bi(V) redox cycles is a primary goal. This includes designing new ligand scaffolds that can stabilize the necessary low- and high-valent bismuth intermediates, enabling a wider range of synthetic transformations. researchgate.net

Another promising avenue is the application of organobismuth compounds in materials science and as reagents for C-C bond formation, an area that has been relatively underexplored due to the instability of the bismuth-carbon bond. mdpi.com The synthesis of novel ladder-type or other structurally complex organobismuth compounds could lead to new materials with interesting electronic or photophysical properties. mdpi.com

Furthermore, the unique ability of bismuth compounds to activate small, abundant molecules like ammonia and carbon dioxide presents significant opportunities. ubbcluj.rochemrxiv.org Research into the reactivity of oxo- and hydroxo-bismuth derivatives towards CO₂ absorption and its subsequent transfer to organic molecules is an active area. ubbcluj.ro Developing catalytic systems based on these principles could contribute to sustainable chemical processes. The exploration of bismuth's ability to mimic transition metal reactivity, such as undergoing one-electron oxidative additions, will continue to be a fundamental area of interest, potentially bridging the gap between main group and transition metal catalysis. researchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings on Tributylbismuthine

This compound, an organobismuth compound with the chemical formula Bi(C₄H₉)₃, has been the subject of significant research due to its versatile applications in synthesis and materials science. vulcanchem.com Structurally, the molecule features a central bismuth atom in the +3 oxidation state bonded to three butyl groups, resulting in a trigonal pyramidal geometry. vulcanchem.com

Key research findings have highlighted its efficacy as a catalyst and a precursor material. In polymer chemistry, this compound serves as a catalyst for producing high-molecular-weight polyepoxides, promoting the coupling of epoxides and phenols while minimizing side reactions by as much as 40% compared to conventional amine catalysts. vulcanchem.com It has also demonstrated utility in controlled radical polymerization of vinyl monomers, where it can increase the polymerization rate of vinyl acetate (B1210297) by over an order of magnitude. vot.pl

In the realm of organic synthesis, this compound is utilized in palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. vulcanchem.comclockss.org Researchers have developed one-pot protocols where this compound is prepared in situ and used directly, which circumvents the need to isolate the air-sensitive compound. clockss.org Furthermore, it participates in oxidative esterification reactions, reacting with carboxylic acids or acid chlorides under an oxygen atmosphere to produce butyl carboxylates. nii.ac.jp

As a precursor, this compound is employed in the fabrication of advanced materials. It is used in Metal-Organic Chemical Vapor Deposition (MOCVD) to create thin films, such as strontium bismuth tantalate (SBT), which are investigated for applications in non-volatile random access memories (NVRAM). scirp.orgovgu.descirp.orgscirp.org Additionally, it serves as a source for bismuth nanostructures, like nanowires with diameters under 10 nm for potential use in thermoelectric devices, and for doping materials like titanium dioxide (TiO₂) to enhance their photocatalytic activity for hydrogen production. vulcanchem.com

| Research Area | Key Findings on this compound | References |

| Catalysis | Acts as a catalyst in epoxy resin synthesis, reducing side reactions. | vulcanchem.com |

| Increases the rate of vinyl acetate polymerization. | vot.pl | |

| Used in palladium-catalyzed C-C cross-coupling reactions. | vulcanchem.comclockss.org | |

| Facilitates oxidative esterification of carboxylic acids. | nii.ac.jp | |

| Materials Science | Precursor for MOCVD of ferroelectric thin films (e.g., SBT). | scirp.orgovgu.descirp.orgscirp.org |

| Precursor for bismuth nanowires for thermoelectric applications. | vulcanchem.com | |

| Used to dope (B7801613) TiO₂ for enhanced photocatalytic H₂ production. | vulcanchem.com |

Identification of Current Knowledge Gaps and Challenges in this compound Research

Despite its utility, research on this compound faces several significant challenges and knowledge gaps that have comparatively slowed its development next to other organometallic compounds. nih.gov A primary challenge is the inherent instability of the bismuth-carbon bond. nih.gov This instability contributes to the compound's thermal and oxidative sensitivity. This compound is prone to rapid oxidation in air and decomposes at temperatures above 150°C, which necessitates handling under inert atmospheres using specialized techniques like Schlenk lines or gloveboxes and limits its application in high-temperature processes. vulcanchem.com

The chemistry of organobismuth compounds, in general, is less explored, leading to gaps in our understanding. nih.gov A significant challenge lies in the isolation and characterization of reactive intermediates, such as divalent bismuth (Bi(II)) radical species, which are often postulated in reaction mechanisms but are difficult to detect and study due to their high reactivity and transient nature. researchgate.netacs.org The large hyperfine interaction of the ⁹⁰⁹Bi nucleus presents considerable challenges for standard spectroscopic techniques like EPR, requiring more advanced multifrequency approaches for proper characterization. acs.org

Furthermore, there is a need for a more profound mechanistic understanding of reactions involving this compound. uwo.carsc.org While it is used in various catalytic cycles, the precise mode of operation and the nature of the active catalytic species are often not fully elucidated. rsc.org The tendency of organotin compounds, which share some similarities, to form multinuclear assemblies under reaction conditions highlights the complexity that might also be present in bismuth-catalyzed systems. rsc.org The general difficulty in stabilizing heavy pnictogen-centered radicals, like those of bismuth, further complicates mechanistic studies and the design of new reactions. rsc.org

| Challenge/Knowledge Gap | Description | References |

| Inherent Instability | The Bi-C bond is weak, leading to thermal and oxidative lability. nih.gov Rapidly oxidizes in air and decomposes above 150°C. | vulcanchem.com |

| Handling Difficulties | Requires inert atmosphere (Schlenk line, glovebox) for safe handling and storage. | vulcanchem.com |

| Reactive Intermediates | Bi(II) species are postulated but are highly reactive and difficult to isolate and characterize. | researchgate.netacs.org |

| Spectroscopic Complexity | Large hyperfine interaction of ²⁰⁹Bi complicates analysis by standard EPR spectroscopy. | acs.org |

| Mechanistic Understanding | The precise mechanisms of many this compound-catalyzed reactions remain unclear. | uwo.carsc.org |

| Stabilization of Radicals | Isolating and studying heavier Group 15 radicals is challenging due to their high reactivity. | rsc.org |

Emerging Research Frontiers for this compound

The challenges in this compound research also define its most promising future directions. Advances in synthetic methods, mechanistic analysis, and materials integration are poised to expand the utility of this compound.

A significant frontier is the design of more efficient and practical synthetic methods. wisdomlib.orgfrontiersin.orggoogle.com This includes the refinement of one-pot protocols that generate and use this compound in situ, avoiding the isolation of the sensitive reagent and making its application in cross-coupling reactions more accessible. clockss.org An emerging area of organobismuth chemistry is the exploration of novel catalytic cycles that utilize different redox couples, such as Bi(I)/Bi(III) and Bi(II)/Bi(III), which could open up new reaction pathways beyond the traditional chemistry of Bi(III) compounds. researchgate.net The development of air-stable organobismuth catalysts, potentially through ligand design, represents another key research goal, which could allow for broader applications in both organic and aqueous media. nih.gov The use of artificial intelligence and machine learning is also beginning to revolutionize the discovery of new synthetic routes by predicting optimal pathways and conditions. preprints.org

Overcoming the current gaps in mechanistic understanding is critical for catalyst optimization and reaction design. nih.gov A major frontier lies in the application of advanced analytical and computational techniques. researchgate.net For instance, the use of multifrequency Electron Paramagnetic Resonance (MF-EPR) spectroscopy is a specialized approach being developed to properly characterize paramagnetic Bi(II) intermediates, which are challenging to study with standard X-band EPR. acs.org Concurrently, data-intensive strategies and machine learning are emerging as powerful tools for mechanistic elucidation. chemrxiv.org These approaches can analyze complex reaction data to identify key catalyst-substrate interactions and build predictive models of reaction outcomes, reducing the reliance on traditional, compartmentalized analysis. nih.govchemrxiv.org

The integration of this compound into hybrid materials—those combining organic and inorganic components at the nanoscale—is a rapidly growing field. edi-info.irresearchgate.netcrimsonpublishers.com As a precursor in MOCVD and atomic vapor deposition (AVD) systems, this compound is crucial for creating thin films of bismuth-containing oxides like Strontium Bismuth Tantalate (SBT). ovgu.ded-nb.inforesearchgate.net These materials are central to the development of non-volatile ferroelectric random-access memory (FeRAM). scirp.orgd-nb.info Future research will likely focus on optimizing deposition processes and exploring new multicomponent film compositions to enhance ferroelectric properties. scirp.orgscirp.org Another frontier is the use of this compound to synthesize novel thermoelectric materials. tuwien.at For example, it can serve as a precursor for bismuth nanostructures or be used to create hybrid materials where the integration of different components can decouple heat and charge transport to improve thermoelectric efficiency. vulcanchem.comtuwien.at The ability to predict how molecules self-assemble on surfaces, aided by machine learning, will be crucial for designing these advanced materials with tailored properties. innovationnewsnetwork.com

Q & A

How can I design a reproducible synthesis protocol for tributylbismuthine, and what analytical techniques are critical for validating its purity?

Basic:

this compound synthesis typically involves reacting bismuth trichloride with tributylstannane or Grignard reagents under inert conditions. To ensure reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and use inert-atmosphere techniques (e.g., Schlenk line) . For purity validation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm molecular structure and gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities. Always cross-reference with literature spectra .

Advanced:

Optimize synthesis using kinetic studies (e.g., in situ FTIR to monitor reaction progress) and computational modeling (DFT calculations) to predict intermediate stability. For trace impurities, pair high-resolution mass spectrometry (HRMS) with X-ray crystallography to resolve structural ambiguities. Reproducibility requires rigorous control of moisture and oxygen levels, validated via Karl Fischer titration and inductively coupled plasma optical emission spectroscopy (ICP-OES) for residual metal analysis .

What strategies resolve contradictions in reported catalytic activity data for this compound in cross-coupling reactions?

Basic:

First, verify experimental conditions (e.g., catalyst loading, solvent polarity, base strength) against conflicting studies. Inconsistent yields may arise from unaccounted variables like trace oxygen or moisture. Replicate experiments with strict adherence to published protocols and include negative controls .

Advanced:

Conduct a meta-analysis of existing data to identify outliers or systematic biases. Use surface-enhanced Raman spectroscopy (SERS) to probe catalyst speciation during reactions, which may reveal deactivation pathways (e.g., bismuth aggregation). Employ statistical tools (e.g., ANOVA) to quantify variability across studies and isolate confounding factors .

How do I identify knowledge gaps in this compound’s applications for sustainable chemistry?

Basic:

Perform a systematic literature review using databases like SciFinder and Reaxys, filtering for keywords: "this compound," "green chemistry," and "catalysis." Map trends in publication dates and methodologies to spot understudied areas (e.g., photocatalytic applications) .

Advanced:

Leverage bibliometric tools (e.g., VOSviewer) to visualize research clusters and interdisciplinary connections. Analyze patent databases for industrial vs. academic focus areas. Prioritize gaps where this compound’s low toxicity and high stability could replace lead or tin reagents in C–H activation or CO₂ reduction .

What safety protocols are essential for handling this compound in air-sensitive reactions?

Basic:

Use gloveboxes or Schlenk lines for manipulations. Store under argon and avoid contact with oxidizers. Personal protective equipment (PPE) must include nitrile gloves and splash goggles. Conduct regular air monitoring for bismuth vapors using portable XRF detectors .

Advanced:

Implement engineering controls (e.g., double-walled reactors) for large-scale syntheses. Characterize decomposition products via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to predict hazardous scenarios. Develop emergency protocols for spills, including neutralization with chelating agents like EDTA .

How can I validate this compound’s role in reaction mechanisms versus alternative pathways?

Basic:

Use isotopic labeling (e.g., deuterated substrates) and kinetic isotope effects (KIE) to trace bond-forming steps. Compare turnover frequencies (TOF) with/without this compound to confirm catalytic involvement .

Advanced:

Apply operando spectroscopy (e.g., XAFS) to monitor bismuth’s oxidation state during catalysis. Computational studies (e.g., DFT or MD simulations) can model transition states and identify rate-determining steps. Cross-validate with in situ electrospray ionization mass spectrometry (ESI-MS) to detect transient intermediates .

What interdisciplinary approaches enhance this compound’s utility in materials science?

Advanced:

Investigate its use as a precursor for bismuth-based nanomaterials (e.g., Bi₂S₃ quantum dots) via solvothermal decomposition. Pair with surface science techniques (AFM, TEM) to correlate synthesis conditions with optoelectronic properties. Explore applications in perovskite solar cells or thermoelectric materials .

Table 1: Key Analytical Techniques for this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.